1-N-Fmoc-3-Pyrrolidinone

Description

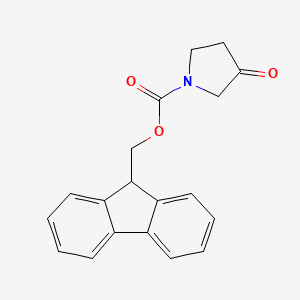

1-N-Fmoc-3-Pyrrolidinone is a heterocyclic building block featuring a 3-pyrrolidinone core protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group at the nitrogen position. The Fmoc group is base-labile, making this compound particularly useful in solid-phase peptide synthesis (SPPS) and medicinal chemistry, where selective deprotection under mild conditions (e.g., piperidine) is critical .

Propriétés

IUPAC Name |

9H-fluoren-9-ylmethyl 3-oxopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3/c21-13-9-10-20(11-13)19(22)23-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCJGQBRHXIBEAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1=O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374681 | |

| Record name | 1-N-Fmoc-3-Pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672310-12-2 | |

| Record name | 9H-Fluoren-9-ylmethyl 3-oxo-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=672310-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-N-Fmoc-3-Pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Starting Materials and Reagents

- 3-oxopyrrolidine (3-pyrrolidinone): A cyclic amide serving as the nucleophilic substrate.

- Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl): The electrophilic reagent providing the Fmoc protecting group.

- Base: Commonly used bases include triethylamine or sodium bicarbonate to neutralize the hydrochloric acid generated and promote the reaction.

- Solvent: Anhydrous solvents such as dichloromethane (CH2Cl2) or tetrahydrofuran (THF) are typically employed to dissolve reactants and maintain anhydrous conditions.

Reaction Conditions

- The reaction is carried out at low to ambient temperature (0–25 °C) to control the rate and minimize side reactions.

- The base is added to the reaction mixture to maintain a slightly basic pH, facilitating the nucleophilic substitution.

- The reaction time varies from 1 to 4 hours depending on scale and conditions.

- After completion, the reaction mixture is quenched, and the product is isolated by extraction, washing, and purification (e.g., recrystallization or chromatography).

Research Findings and Optimization Data

Efficiency of Fmoc Protection

A study from Vulcanchem (2023) confirms the synthesis of 1-N-Fmoc-3-Pyrrolidinone by reacting 3-oxopyrrolidine with Fmoc-Cl, highlighting the compound’s role as an intermediate in peptide synthesis due to the ease of Fmoc removal under mild conditions.

Solvent and Base Effects on Fmoc Chemistry

Research on Fmoc removal and related chemistry indicates that pyrrolidine and piperidine bases in various solvents affect reaction efficiency. For example, pyrrolidine shows higher efficiency in Fmoc deprotection compared to piperidine in less polar solvents, which may influence the choice of conditions during synthesis and purification of Fmoc derivatives.

| Solvent/Conditions | Base = Piperidine (30 min) | Base = Pyrrolidine (30 min) | Base = Pyrrolidine (10 min) |

|---|---|---|---|

| DMF | 17% | 46% | 24% |

| DMSO/EtOAc (1:9) | 23% | 74% | 41% |

| DMSO/2-Me-THF (3:7) | 24% | 60% | 39% |

| NBP/DOL (2:8) | 18% | 66% | 35% |

Table 1: Comparative efficiency of Fmoc removal bases in various solvents (adapted from).

This data indirectly supports the choice of pyrrolidine in the synthesis and handling of Fmoc-protected compounds like this compound.

Purification and Characterization

After synthesis, this compound is typically purified by:

- Extraction: Removal of inorganic salts and unreacted starting materials.

- Chromatography: Silica gel column chromatography using solvents such as ethyl acetate/hexane mixtures.

- Recrystallization: From suitable solvents to obtain pure crystalline product.

Characterization is performed by:

- NMR Spectroscopy: Confirming the presence of Fmoc group and pyrrolidinone ring.

- Mass Spectrometry: Molecular ion peak at m/z consistent with molecular weight 307.3 g/mol.

- Infrared Spectroscopy: Identification of carbamate and lactam functional groups.

Summary Table of Preparation Method

| Step | Description | Conditions/Notes |

|---|---|---|

| Starting materials | 3-oxopyrrolidine and Fmoc-Cl | Anhydrous conditions preferred |

| Base | Triethylamine or similar base | Neutralizes HCl byproduct |

| Solvent | Dichloromethane (CH2Cl2), THF, or other anhydrous solvents | Maintains reaction environment |

| Temperature | 0–25 °C | Controls reaction rate and selectivity |

| Reaction time | 1–4 hours | Monitored by TLC or HPLC |

| Work-up | Quenching, extraction, washing | Removes impurities |

| Purification | Chromatography or recrystallization | Yields pure this compound |

| Characterization | NMR, MS, IR | Confirms structure and purity |

Analyse Des Réactions Chimiques

1-N-Fmoc-3-Pyrrolidinone undergoes several types of chemical reactions, including:

Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine or pyrrolidine in a solvent like dimethylformamide.

Oxidation and Reduction: While less common, the pyrrolidinone ring can undergo oxidation to form corresponding lactams or reduction to form pyrrolidines.

Coupling Reactions: The compound can participate in coupling reactions with various amino acids to form peptide bonds, facilitated by coupling reagents such as HATU or DIC.

The major products formed from these reactions include deprotected amino acids and extended peptide chains, depending on the specific application in peptide synthesis.

Applications De Recherche Scientifique

Peptide Synthesis

1-N-Fmoc-3-pyrrolidinone plays a crucial role in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for selective deprotection during peptide assembly. Recent studies have shown that pyrrolidine can serve as an effective base for Fmoc removal in less polar solvent mixtures, enhancing the efficiency of peptide coupling reactions.

In medicinal chemistry, this compound is utilized to synthesize biologically active compounds. Its structure allows for modifications that can lead to the development of new therapeutic agents.

Example: Synthesis of Glycopeptides

The compound has been employed in synthesizing neoglycopeptides, which mimic natural glycoproteins. This application is vital for developing targeted therapies and vaccines .

DNA Repair Studies

Recent research has explored the use of pyrrolidine derivatives, including this compound, as inhibitors in DNA base excision repair mechanisms. These compounds can stabilize interactions with DNA glycosylases, enhancing our understanding of DNA repair processes and potential therapeutic interventions for genetic disorders.

Case Study: Inhibition of DNA Glycosylases

A study highlighted the development of a pyrrolidine analog that binds strongly to DNA glycosylases, demonstrating its potential as a therapeutic agent in cancer treatment by inhibiting DNA repair pathways .

Analytical Chemistry

In analytical chemistry, this compound is used for synthesizing stable isotope-labeled peptides, which are essential for proteomic applications. These labeled peptides serve as standards in mass spectrometry, improving the accuracy and reliability of quantitative analyses.

Application: Proteomic Analysis

Stable isotope-labeled peptides synthesized using this compound have been employed in various proteomic studies to enhance the detection and quantification of proteins in complex biological samples .

Mécanisme D'action

The mechanism of action of 1-N-Fmoc-3-Pyrrolidinone primarily involves the protection and deprotection of amino groups during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for the selective protection of amino groups during the synthesis process. This selective protection is crucial for the stepwise assembly of peptides, ensuring that only the desired amino acids are added at each step .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

N-Boc-3-Pyrrolidinone

- Structure: tert-Butoxycarbonyl (Boc)-protected 3-pyrrolidinone.

- Molecular Formula: C₉H₁₅NO₃ (MW: 185.22 g/mol) .

- Key Properties :

- Comparison :

- The Boc group offers orthogonal protection to Fmoc, enabling sequential deprotection in multi-step syntheses.

- Smaller steric profile compared to Fmoc, facilitating reactions in sterically hindered environments.

(R)-(−)-N-Boc-3-N-Fmoc-aminopyrrolidine

- Structure: Dual-protected aminopyrrolidine with Boc and Fmoc groups on adjacent positions .

- Key Properties :

- Combines acid-labile (Boc) and base-labile (Fmoc) protecting groups.

- Enables orthogonal deprotection strategies for complex molecule assembly.

- Comparison: Unlike 1-N-Fmoc-3-Pyrrolidinone, this compound contains a secondary amine, broadening its utility in peptide and heterocycle synthesis. The dual protection allows for precise regioselectivity in multi-functionalized systems .

1-Methyl-2-pyrrolidinone (NMP)

- Structure: N-methyl-substituted pyrrolidinone.

- Molecular Formula: C₅H₉NO (MW: 99.13 g/mol) .

- Key Properties :

- Polar aprotic solvent with high boiling point (202°C) and low toxicity.

- Widely used in industrial processes (e.g., polymer production, lithium-ion batteries).

- Comparison: Structurally analogous but functionally distinct; lacks a protective group, rendering it unsuitable as a synthetic intermediate. Highlights the diversity of pyrrolidinone derivatives in applications beyond medicinal chemistry .

Data Table: Comparative Analysis of Pyrrolidinone Derivatives

Activité Biologique

1-N-Fmoc-3-Pyrrolidinone is a compound of significant interest in medicinal chemistry, particularly for its role in peptide synthesis and potential therapeutic applications. This article explores its biological activity, including case studies, research findings, and data tables summarizing its effects.

Chemical Structure and Properties

This compound (C19H17NO3) is characterized by the presence of a Fmoc (9-fluorenylmethoxycarbonyl) protecting group attached to a pyrrolidinone ring. This structure enhances its stability and reactivity in various chemical reactions, particularly in solid-phase peptide synthesis (SPPS).

Peptide Synthesis

This compound is primarily utilized as a building block in the synthesis of peptides. Its ability to facilitate the removal of Fmoc groups under mild conditions allows for efficient coupling reactions. Research has shown that using pyrrolidine as a base during Fmoc removal can lead to higher purity and yield of target peptides compared to traditional methods using piperidine .

Table 1: Comparison of Peptide Purity Using Different Bases

| Base Used | Target Peptide Purity (%) | Side Product Formation (%) |

|---|---|---|

| Piperidine | 86 | 14 |

| Pyrrolidine | 78 | 22 |

| DMSO/EtOAc (1:9) | 73 | 27 |

This table illustrates the effectiveness of pyrrolidine in maintaining high purity levels while minimizing side product formation during peptide synthesis.

Analgesic Activity

Recent studies have evaluated the analgesic properties of compounds derived from pyrrolidinone structures. In vivo tests demonstrated that certain derivatives exhibit significant pain-relieving effects. For instance, bioconjugates combining pyrrolidinone with specific peptides showed enhanced analgesic activity compared to their parent compounds .

Case Study: Analgesic Activity Assessment

In a study employing the Randall-Selitto test, various pyrrole-derived compounds were assessed for their ability to alleviate pain. The results indicated that while free pyrrole acids had the highest analgesic activity, their stability was compromised. However, when combined with peptide structures, these bioconjugates exhibited improved hydrolytic stability alongside effective analgesia .

Toxicological Considerations

Despite its therapeutic potential, this compound and related compounds have raised concerns regarding toxicity. Studies on N-methyl-2-pyrrolidone (NMP), a related compound, have shown developmental toxicity in animal models, prompting further investigation into the safety profiles of pyrrolidine derivatives .

Table 2: Toxicity Profile of N-Methyl-Pyrrolidone

| Exposure Level (mg/m³) | Observed Effects |

|---|---|

| 10 | No significant discomfort |

| 25 | Mild irritation |

| 50 | Moderate irritation |

This table summarizes findings from exposure studies indicating that while NMP is generally well-tolerated at lower concentrations, higher levels can lead to adverse effects.

Q & A

Q. Table 2: Data Quality Assessment Criteria

| Criterion | Example Metrics | Source |

|---|---|---|

| Study reproducibility | Detailed methods, controls | |

| Hazard specificity | Dose-response curves, IC50 values |

What methodologies are effective in analyzing environmental fate and biodegradation pathways of this compound?

- Modeling : Use PBPK (physiologically based pharmacokinetic) models to predict partitioning coefficients (logP) and bioaccumulation potential. Input parameters include hydrolysis rates and soil adsorption data .

- Experimental assays : Conduct OECD 301B (ready biodegradability) tests under aerobic conditions. Monitor intermediates via LC-MS to identify degradation byproducts .

- Uncertainty analysis : Quantify variability in model inputs (e.g., half-life estimates) using Monte Carlo simulations .

How can researchers resolve contradictions in reported stability profiles of Fmoc-protected pyrrolidinones under varying pH conditions?

- Controlled stability studies : Compare degradation rates at pH 7.4 (physiological) vs. pH 9–10 (common coupling conditions). Use HPLC to quantify intact compound .

- Mechanistic analysis : Identify pH-sensitive functional groups (e.g., lactam rings) via NMR or IR spectroscopy. Adjust buffer systems to stabilize reactive sites .

- Cross-validation : Replicate conflicting studies with standardized protocols (e.g., USP guidelines for solution stability) .

Methodological Guidance

- Ethical data sharing : When publishing, anonymize proprietary synthesis protocols while disclosing safety and environmental data per open science principles .

- Research question formulation : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies on novel Fmoc applications or toxicity mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.